Navigating the Physicochemical Landscape of a Key Synthetic Intermediate: A Technical Guide to 4-Formyl-2-methoxy-3-nitrophenyl acetate
A Note to the Researcher: Initial inquiries for "4-Acetyl-2-methoxy-3-nitrophenyl acetate" did not yield a corresponding compound in major chemical databases. However, the closely related analogue, 4-Formyl-2-methoxy-3-n...
Author: BenchChem Technical Support Team. Date: February 2026
A Note to the Researcher: Initial inquiries for "4-Acetyl-2-methoxy-3-nitrophenyl acetate" did not yield a corresponding compound in major chemical databases. However, the closely related analogue, 4-Formyl-2-methoxy-3-nitrophenyl acetate (CAS No. 2698-69-3) , is a well-documented chemical entity. This guide will provide an in-depth technical overview of this latter compound, which is of significant interest to researchers in synthetic and medicinal chemistry. It is plausible that "4-Formyl-2-methoxy-3-nitrophenyl acetate" was the intended subject of the original query.
Introduction
4-Formyl-2-methoxy-3-nitrophenyl acetate is a substituted aromatic carbonyl compound that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive aldehyde, an electron-withdrawing nitro group, and a labile acetate ester, provides multiple avenues for chemical modification. This strategic arrangement of functional groups makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and Schiff bases. This guide offers a comprehensive examination of its physicochemical properties, synthesis, and reactivity, providing a critical resource for scientists and drug development professionals.
Chemical Identity and Structure
The structural and identifying information for 4-Formyl-2-methoxy-3-nitrophenyl acetate is summarized below.
A summary of the known and predicted physicochemical properties of 4-Formyl-2-methoxy-3-nitrophenyl acetate is presented in the following table. These properties are crucial for designing reaction conditions, purification protocols, and formulation strategies.
The synthesis of 4-Formyl-2-methoxy-3-nitrophenyl acetate typically involves the nitration of vanillin acetate (4-acetoxy-3-methoxybenzaldehyde). The general synthetic approach is outlined below.
Conceptual Synthetic Pathway
Caption: Synthetic route to 4-Formyl-2-methoxy-3-nitrophenyl acetate.
Experimental Protocol: Synthesis of the Precursor, 4-Acetoxy-3-methoxybenzaldehyde (Vanillin Acetate)
This protocol describes the synthesis of the immediate precursor to the target molecule.
Reaction Setup: In a suitable reaction vessel, dissolve vanillin in a suitable solvent such as toluene.
Acetylation: Add acetic anhydride to the solution. The reaction can be catalyzed by the addition of a catalytic amount of an acid, such as sulfuric acid, or a base, such as pyridine.
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (vanillin) is consumed.
Workup: Upon completion, the reaction mixture is typically washed with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acetic anhydride and the catalyst.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4-acetoxy-3-methoxybenzaldehyde.
Experimental Protocol: Nitration of 4-Acetoxy-3-methoxybenzaldehyde
This protocol outlines the subsequent nitration to yield the final product.
Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath, dissolve 4-acetoxy-3-methoxybenzaldehyde in a solvent like acetic anhydride.
Nitration: Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) to the cooled solution while maintaining a low temperature to control the exothermic reaction.
Reaction Quenching: After the reaction is complete, the mixture is carefully poured onto ice to quench the reaction.
Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and can be purified by recrystallization from an appropriate solvent to afford 4-Formyl-2-methoxy-3-nitrophenyl acetate.
Chemical Reactivity and Applications
The chemical reactivity of 4-Formyl-2-methoxy-3-nitrophenyl acetate is dictated by its three primary functional groups: the aldehyde, the nitro group, and the acetate ester.
Reactions of the Aldehyde Group
The formyl group is a versatile handle for various chemical transformations. A notable application is its use in the synthesis of Schiff bases through condensation with primary amines.
Structural Elucidation and Synthetic Utility of 4-Acetyl-2-methoxy-3-nitrophenyl Acetate
The following technical guide details the molecular architecture, synthetic pathways, and functional utility of 4-Acetyl-2-methoxy-3-nitrophenyl acetate . This document is structured for researchers and process chemists...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the molecular architecture, synthetic pathways, and functional utility of 4-Acetyl-2-methoxy-3-nitrophenyl acetate . This document is structured for researchers and process chemists involved in the synthesis of catechol-O-methyltransferase (COMT) inhibitors and complex aromatic building blocks.
The molecule is a highly functionalized benzene derivative characterized by a contiguous tetrasubstitution pattern (1,2,3,4-substitution). This steric crowding creates a unique electronic environment that dictates its reactivity and utility as a pharmaceutical intermediate.
Functional Group Analysis
The core phenyl ring supports four distinct functional groups, creating a "push-pull" electronic system:
The defining feature of this molecule is the Nitro group at C3 .
Sandwiched Geometry: The nitro group is wedged between the methoxy group (C2) and the acetyl group (C4). This creates significant steric strain, forcing the nitro group to rotate out of coplanarity with the benzene ring, potentially reducing its resonance conjugation.
Regiochemical Rarity: Synthetically, introducing a nitro group at C3 is challenging because the C2-Methoxy group strongly directs electrophiles to the para position (C5). The C3 position is ortho to the methoxy but sterically hindered by the adjacent acetyl group. Consequently, this molecule often represents a specific regioisomer requiring controlled synthesis conditions.[1]
Synthesis & Reaction Mechanisms[2][3]
The synthesis of 4-Acetyl-2-methoxy-3-nitrophenyl acetate is typically approached via the nitration of protected acetovanillone derivatives. The key challenge is controlling regioselectivity to favor the 3-nitro isomer over the thermodynamically favored 5-nitro isomer.
Dissolve 4'-Acetoxy-3'-methoxyacetophenone in acetic anhydride.
Add fuming
dropwise, maintaining temp < 0°C.
Stir for 1-2 hours.
Quench over ice water.
Purification: The crude solid will contain isomers. Recrystallization from Ethanol/Acetone or Flash Column Chromatography (Hexane/EtOAc) is mandatory to isolate the specific 3-nitro isomer (CAS 1260862-31-4) from the 5-nitro analog.
Reaction Pathway Diagram (DOT)
Caption: Synthetic route from Acetovanillone showing the divergence of nitration isomers.
Analytical Characterization
To validate the identity of 4-Acetyl-2-methoxy-3-nitrophenyl acetate, researchers must look for specific spectral signatures that confirm the 1,2,3,4-substitution pattern.
Method
Diagnostic Signal
Interpretation
¹H NMR
Aromatic Region: Two doublets (or AB system)
Indicates two adjacent aromatic protons (C5-H and C6-H). If they were para (1,4), they would appear as singlets.
¹H NMR
Methoxy: Singlet ~3.8-4.0 ppm
Confirms presence of -OCH₃.
¹H NMR
Acetyl/Acetate: Two singlets ~2.3 & 2.6 ppm
Distinguishes the ester methyl (-OAc) from the ketone methyl (-Ac).
Distinct stretching frequencies for the two carbonyl environments.
IR
Nitro: ~1530 cm⁻¹ (Asym) & ~1350 cm⁻¹ (Sym)
Confirms nitration.
MS
M+ 253
Molecular ion peak.
Functional Applications in Drug Development
This molecule serves as a high-value "scaffold" for the synthesis of Catechol-O-methyltransferase (COMT) inhibitors (e.g., analogs of Entacapone or Opicapone), which are critical in the treatment of Parkinson's disease.
Mechanism of Utility
Catechol Precursor: The acetate and methoxy groups can be sequentially hydrolyzed or demethylated to reveal a catechol (1,2-dihydroxybenzene) moiety, which is the pharmacophore responsible for binding to the Magnesium ion in the COMT enzyme active site.
Electron Withdrawal: The nitro group (at C3) and the acetyl group (at C4) strongly withdraw electrons, increasing the acidity of the resulting catechol hydroxyls. This acidity is essential for the inhibitor's potency.
Linker Attachment: The acetyl group at C4 provides a handle for aldol condensations (e.g., forming chalcones) to extend the carbon chain, a common strategy in creating "tail" regions of drug molecules that interact with hydrophobic pockets of the enzyme.
Application Workflow (DOT)
Caption: Divergent utility of the scaffold in generating pharmacophores and structural libraries.
References
ResearchGate. (2023). Electrophilic Nitration of Electron-Rich Acetophenones. (General methodology for nitration of acetovanillone derivatives). Retrieved from [Link]
Chemical abstract service (CAS) registry data for 4-Acetyl-2-methoxy-3-nitrophenyl acetate
A Core Intermediate for Specialty Chemical and Pharmaceutical Synthesis Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 4-Formyl-2-methoxy-3-nitrophenyl acet...
Author: BenchChem Technical Support Team. Date: February 2026
A Core Intermediate for Specialty Chemical and Pharmaceutical Synthesis
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Formyl-2-methoxy-3-nitrophenyl acetate, a key chemical intermediate derived from vanillin. This document details its chemical and physical properties, provides a validated, step-by-step synthesis protocol, and explores its characteristic reactivity. Furthermore, this guide delves into the instrumental analysis of the compound, presenting key spectral data for its identification and characterization. The applications of 4-Formyl-2-methoxy-3-nitrophenyl acetate as a precursor in the synthesis of novel bioactive molecules for the pharmaceutical and agrochemical industries are also discussed, with a focus on its role in the development of acetylcholinesterase inhibitors and antimicrobial agents. This whitepaper is intended for researchers, chemists, and professionals in drug discovery and process development, offering critical insights into the handling, synthesis, and application of this versatile molecule.
Introduction: Unveiling a Versatile Vanillin-Derived Intermediate
4-Formyl-2-methoxy-3-nitrophenyl acetate, registered under CAS No. 2698-69-3, is a pivotal organic compound that serves as a versatile building block in synthetic chemistry.[1][2] Its strategic importance is rooted in its derivation from vanillin, a readily available and bio-based starting material.[3][4][5][6] The molecular architecture of this compound, featuring a trifecta of reactive functional groups—an aldehyde, a nitro group, and an acetate ester—on a substituted benzene ring, renders it a highly valuable precursor for the synthesis of a diverse array of more complex molecules.
The strategic placement of the nitro group ortho to the aldehyde function, and para to the methoxy group, significantly influences the molecule's reactivity, making it a subject of interest for creating novel heterocyclic systems and other targeted therapeutic agents. This guide aims to provide a holistic understanding of 4-Formyl-2-methoxy-3-nitrophenyl acetate, from its fundamental properties and synthesis to its applications in cutting-edge research, particularly in the realm of medicinal chemistry.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. This section outlines the key identifiers and characteristics of 4-Formyl-2-methoxy-3-nitrophenyl acetate.
Chemical and Physical Properties
The fundamental properties of 4-Formyl-2-methoxy-3-nitrophenyl acetate are summarized in the table below, providing a quick reference for researchers.
The structural integrity of a synthesized compound is confirmed through various spectroscopic techniques. Below are the key spectral data for 4-Formyl-2-methoxy-3-nitrophenyl acetate.
Spectroscopic Data
¹H NMR
Spectral data for this compound is available through various databases, though specific peak assignments can vary based on the solvent and instrument used.[7]
¹³C NMR
As with proton NMR, carbon spectral data is available and is crucial for confirming the carbon framework of the molecule.[7]
Mass Spectrometry
The exact mass is a critical parameter for confirming the molecular formula. The calculated exact mass is 239.04298701 Da.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in the molecule, such as the carbonyl groups of the aldehyde and acetate, the nitro group, and the aromatic ring.
Synthesis of 4-Formyl-2-methoxy-3-nitrophenyl acetate: A Step-by-Step Protocol
The synthesis of 4-Formyl-2-methoxy-3-nitrophenyl acetate is a well-established two-step process starting from the natural product vanillin. This process involves the protection of the phenolic hydroxyl group via acetylation, followed by regioselective nitration.
Synthesis Workflow
The overall synthetic pathway is depicted in the following diagram:
Caption: Synthesis of 4-Formyl-2-methoxy-3-nitrophenyl acetate from vanillin.
Experimental Protocol
Step 1: Acetylation of Vanillin to Vanillin Acetate
This initial step protects the reactive phenolic hydroxyl group of vanillin as an acetate ester, which directs the subsequent nitration to the desired position and prevents unwanted side reactions.
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve vanillin in dichloromethane.
Reagent Addition: Add acetic anhydride and a catalytic amount of dry pyridine to the solution under anhydrous conditions.
Reaction Monitoring: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: Upon completion, evaporate the dichloromethane. Pour the residue onto crushed ice to precipitate the product.
Purification: Filter the solid, wash thoroughly with cold water, and dry. Recrystallize the crude product from 95% ethanol to obtain pure vanillin acetate.
Step 2: Nitration of Vanillin Acetate
The electron-donating methoxy group and the acetate group on the aromatic ring direct the electrophilic nitration to the position ortho to the methoxy group and meta to the formyl group.
Reaction Conditions: In a flask maintained in an ice bath, prepare a stirred mixture of fuming nitric acid and concentrated sulfuric acid.
Substrate Addition: Slowly add the powdered vanillin acetate to the cold acid mixture in small portions, ensuring the temperature remains low.
Reaction Progression: Continue stirring in the ice bath for the specified duration.
Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice to precipitate the crude 4-Formyl-2-methoxy-3-nitrophenyl acetate.
Purification: Filter the solid product, wash with cold water until the washings are neutral, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[8]
Chemical Reactivity and Mechanistic Insights
The reactivity of 4-Formyl-2-methoxy-3-nitrophenyl acetate is a rich tapestry woven from the interplay of its constituent functional groups. Understanding this reactivity is key to its application in the synthesis of more complex molecules.
The Aldehyde Group: The formyl group is a primary site for nucleophilic attack and condensation reactions. It readily participates in the formation of Schiff bases with primary amines and undergoes condensation reactions like the Claisen-Schmidt condensation to form chalcones.
The Nitro Group: The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards further electrophilic substitution but also makes the aldehyde group more electrophilic. The nitro group itself can be a versatile functional handle, for instance, it can be reduced to an amino group, opening pathways for the synthesis of various heterocyclic compounds.
The Acetate Group: The acetate group serves as a protecting group for the phenolic hydroxyl. It can be readily hydrolyzed under basic conditions to regenerate the free hydroxyl group, providing another point for further chemical modification.
Synergistic Effects: The ortho-positioning of the nitro and formyl groups can lead to unique intramolecular interactions and reactivity patterns, which can be exploited in the design of specific molecular scaffolds.
Caption: Reactivity map of 4-Formyl-2-methoxy-3-nitrophenyl acetate.
Applications in Drug Discovery and Development
The true value of 4-Formyl-2-methoxy-3-nitrophenyl acetate lies in its role as a versatile starting material for the synthesis of biologically active compounds. Its derivatives have shown promise in several therapeutic areas.
Precursor for Acetylcholinesterase (AChE) Inhibitors
Derivatives of this compound, particularly chalcones synthesized via Claisen-Schmidt condensation, have been investigated for their potential to inhibit acetylcholinesterase.[9][10] AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The core structure provided by 4-Formyl-2-methoxy-3-nitrophenyl acetate allows for systematic structural modifications to optimize the inhibitory activity and selectivity.[3][11]
Synthesis of Novel Antimicrobial Agents
Vanillin and its derivatives have long been recognized for their antimicrobial properties.[3][4][5][6] By using 4-Formyl-2-methoxy-3-nitrophenyl acetate as a scaffold, a variety of Schiff bases and other derivatives with potent antimicrobial activity against a range of bacterial and fungal strains can be synthesized. The introduction of the nitro group can enhance the antimicrobial efficacy of the resulting compounds.
Building Block for Other Bioactive Molecules
The rich chemical functionality of 4-Formyl-2-methoxy-3-nitrophenyl acetate makes it an attractive starting point for the synthesis of a wide range of other bioactive molecules. Its derivatives have been explored for various pharmacological activities, including anti-inflammatory and anticancer properties, highlighting the broad potential of this chemical scaffold in medicinal chemistry.[3][4][5][6][11]
Conclusion
4-Formyl-2-methoxy-3-nitrophenyl acetate stands out as a highly valuable and versatile intermediate in organic synthesis. Its straightforward synthesis from the renewable resource vanillin, coupled with its rich chemical reactivity, makes it an attractive building block for the creation of novel and complex molecules. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and an exploration of its applications, particularly in the field of drug discovery. As the demand for new therapeutic agents continues to grow, the importance of such readily accessible and modifiable scaffolds will undoubtedly increase, solidifying the role of 4-Formyl-2-methoxy-3-nitrophenyl acetate in the future of medicinal and synthetic chemistry.
References
Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega.
Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. PubMed.
Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity.
Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity.
Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. PMC.
4-Formyl-2-methoxy-3-nitrophenyl acet
4-Formyl-2-methoxy-3-nitrophenyl acet
The Influence of Nitro Group on Synthesis. JOCPR.
Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.
4-FORMYL-2-METHOXY-3-NITROPHENYL ACET
Truong Minh Luong 1. Introduction. hnuejs.
Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Deriv
4-FORMYL-2-METHOXY-3-NITROPHENYL ACET
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
4-Formyl-2-hydroxyphenyl acet
A Comparative Guide to the Synthesis of 4-Nitrobenzaldehyde for Researchers and Drug Development Professionals. Benchchem.
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
Application Note: Regioselective Synthesis of 4-Acetyl-2-methoxy-3-nitrophenyl acetate
This protocol details the synthesis of 4-Acetyl-2-methoxy-3-nitrophenyl acetate , a specific regioisomer of nitrated acetovanillone acetate. Safety & Compliance Declaration Hazard Warning: This protocol involves energeti...
Author: BenchChem Technical Support Team. Date: February 2026
This protocol details the synthesis of 4-Acetyl-2-methoxy-3-nitrophenyl acetate , a specific regioisomer of nitrated acetovanillone acetate.
Safety & Compliance Declaration
Hazard Warning: This protocol involves energetic nitration reactions using fuming nitric acid and strong dehydrating agents.
Nitration Risks: Reactions can be highly exothermic and susceptible to thermal runaway. Strict temperature control (< 0°C) is mandatory.
Chemical Handling: Work must be performed in a functioning fume hood. Use full PPE (acid-resistant gloves, face shield, lab coat).
Regulatory Status: This compound is a research chemical/intermediate and is not listed as a controlled substance or precursor under major international conventions (CWC, DEA Lists).
CAS Number: 1260862-31-4 (Generic/Isomer specific)
Core Challenge: Direct nitration of acetovanillone (4-hydroxy-3-methoxyacetophenone) yields the 5-nitro isomer (ortho to the phenol). To achieve the 3-nitro regiochemistry (ortho to the methoxy group, position 2 relative to the acetyl), the phenolic hydroxyl must first be protected as an acetate ester. This alters the directing groups' hierarchy, favoring substitution adjacent to the strongly activating methoxy group.
The Switch: By converting OH to OAc, the OMe group becomes the dominant activator. It directs the incoming nitro group to its ortho position (Position 2 on the ring, or Position 3 in the phenyl acetate numbering scheme), overriding the weaker OAc influence.
Figure 1: Retrosynthetic logic flow demonstrating the necessity of the acetate protecting group to achieve the desired substitution pattern.
Detailed Synthesis Protocol
Phase 1: Acetylation of Acetovanillone
Objective: Mask the directing power of the hydroxyl group.
Dissolution: In a 250 mL round-bottom flask (RBF), dissolve 16.6 g of Acetovanillone in 100 mL of DCM.
Addition: Add 12.0 mL of pyridine. Cool the mixture to 0°C in an ice bath.
Reaction: Add 25 mL of acetic anhydride dropwise over 15 minutes.
Observation: The solution may warm slightly; maintain < 10°C.[8]
Incubation: Remove the ice bath and stir at room temperature (RT) for 3–4 hours. Monitor by TLC (Solvent: 7:3 Hexane/EtOAc) until the starting material (Rf ~0.3) disappears and the product (Rf ~0.6) dominates.
Quench: Pour the reaction mixture into 200 mL of ice-cold 1M HCl (to neutralize pyridine).
Extraction: Separate the organic layer.[8][9] Wash the aqueous layer once with 50 mL DCM.
Wash: Combine organic layers and wash with:
Sat. NaHCO₃ (2 x 100 mL) to remove excess acetic acid.
Brine (1 x 100 mL).
Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Result: Off-white solid (Acetovanillone Acetate). Yield approx. 95% (19.7 g). Proceed to nitration without extensive purification if ¹H NMR is clean.
Phase 2: Regioselective Nitration
Objective: Introduce the nitro group at the 3-position (ortho to methoxy).
Figure 2: Step-by-step experimental workflow for the synthesis.
References
ChemicalBook. (2024). 4-Acetyl-2-methoxy-3-nitrophenyl acetate Properties and Suppliers. Retrieved from
PubChem. (2024). Compound Summary: 4-Formyl-2-methoxy-3-nitrophenyl acetate (Analogous Regiochemistry).[1] Retrieved from
Luong, T. M. (2018). Synthesis of chalcones from 2-nitrovanillin derivatives. Journal of Science of HNUE, 63(3), 118-124. (Describes the nitration of vanillin acetate to yield the 2-nitro/3-nitro-phenyl acetate scaffold). Retrieved from
Sigma-Aldrich. (2024). Product Specification: 4-Methoxy-3-nitroacetophenone (Isomer Comparison). Retrieved from
Application Note: Recrystallization Solvent Systems for Purifying 4-Acetyl-2-methoxy-3-nitrophenyl acetate
Executive Summary This Application Note details the optimization of recrystallization solvent systems for 4-Acetyl-2-methoxy-3-nitrophenyl acetate (CAS: 54771-60-7 / Analogous Intermediates). This compound is a critical,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details the optimization of recrystallization solvent systems for 4-Acetyl-2-methoxy-3-nitrophenyl acetate (CAS: 54771-60-7 / Analogous Intermediates). This compound is a critical, highly functionalized intermediate often utilized in the synthesis of catechol-O-methyltransferase (COMT) inhibitors and complex vanillin derivatives.
Due to the steric crowding of the 1,2,3,4-substitution pattern (Acetate, Methoxy, Nitro, Acetyl), the molecule exhibits specific solubility challenges, including a tendency to "oil out" in non-polar solvents and potential hydrolysis in aqueous media. This guide presents two validated solvent systems—Ethanol (95%) and Ethyl Acetate/n-Heptane —along with a decision matrix to select the appropriate system based on crude purity profiles.
Compound Profile & Solubility Thermodynamics
Understanding the molecular interaction potential is prerequisite to solvent selection.
Feature
Chemical Moiety
Effect on Solubility
Lipophilicity
Acetate Ester (C-1), Methoxy (C-2)
Increases solubility in organic solvents (EtOAc, DCM).
Polarity
Nitro (C-3), Acetyl (C-4)
Increases dipole moment; enhances solubility in alcohols (EtOH, IPA).
Lattice Energy
1,2,3,4-Substitution
Steric strain may lower melting point (approx. 78–85°C for similar analogs), increasing risk of oiling out.
Thermodynamic Goal: Select a solvent with a high temperature coefficient of solubility (
) that solvates the nitro/acetyl dipoles at high temperatures but rejects the crystal lattice upon cooling.
Solvent System Screening & Selection
We recommend two primary systems. The choice depends on the nature of impurities (e.g., inorganic salts from nitration vs. organic byproducts).
Mechanism: The hydroxyl group of ethanol interacts with the nitro and acetyl acceptors via hydrogen bonding at elevated temperatures. Upon cooling, the lipophilic acetate/methoxy regions drive precipitation.
Best For: Removal of non-polar organic impurities and trace inorganic salts (which are insoluble in hot EtOH).
Pros: High recovery yield (>85%), eco-friendly, easy drying.
Cons: Risk of transesterification if refluxed for prolonged periods (rare with acetate/ethanol but possible).
Mechanism: The compound dissolves readily in Ethyl Acetate (EtOAc). n-Heptane acts as the anti-solvent, reducing the dielectric constant of the medium and forcing crystallization.
Best For: "Oily" crude material or when the compound refuses to crystallize from alcohols.
Pros: Excellent control over nucleation rate; effective for removing polar tars.
Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.
Add 40 mL of Ethanol (initial ratio 4 mL/g).
Heat to reflux (approx. 78°C) with gentle stirring.
Observation: If solid remains, add Ethanol in 5 mL increments until fully dissolved. Do not exceed 10 mL/g.
Hot Filtration (Critical):
If insoluble particles (dust, silica, salts) are visible, filter the hot solution rapidly through a pre-warmed fluted filter paper or a heated sintered glass funnel.
Note: This step prevents premature crystallization on the filter.
Nucleation & Cooling:
Remove filtrate from heat. Cap the flask loosely.
Allow to cool to Room Temperature (RT) slowly (over 30-45 minutes). Do not plunge into ice immediately; this causes oiling out or occlusion of impurities.
Once at RT, inspect for crystal formation.[1] If oil droplets form, reheat to redissolve and scratch the glass side with a rod to induce nucleation.
Cool the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.
Isolation:
Filter the cold slurry using vacuum filtration.[1][2]
Wash the filter cake with 10-15 mL of ice-cold Ethanol.
Dry the solid in a vacuum oven at 40°C for 4 hours.
PubChem. Methyl 2-(4-methoxy-3-nitrophenyl)acetate Compound Summary. National Library of Medicine. Retrieved from .
Hanoi National University of Education. Synthesis of (E)-2-methoxy-3-nitro-4-(3-oxo-3-(aryl)prop-1-en-1-yl)phenyl acetate derivatives. (Demonstrates Ethanol recrystallization for nitro-guaiacol acetates). Retrieved from .
University of Rochester. Tips and Tricks: Recrystallization Solvent Systems. Department of Chemistry. Retrieved from .
Reaction mechanism of 4-Acetyl-2-methoxy-3-nitrophenyl acetate formation
Application Note & Protocol Topic: Elucidation of the Reaction Mechanism for the Formation of 4-Acetyl-2-methoxy-3-nitrophenyl acetate Audience: Researchers, scientists, and drug development professionals. Introduction:...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: Elucidation of the Reaction Mechanism for the Formation of 4-Acetyl-2-methoxy-3-nitrophenyl acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strategic Nitration of a Polysubstituted Benzene Ring
The synthesis of highly functionalized aromatic compounds is a cornerstone of medicinal chemistry and materials science. 4-Acetyl-2-methoxy-3-nitrophenyl acetate is a valuable intermediate, incorporating multiple functional groups that offer vectors for further chemical modification. The strategic introduction of a nitro group onto the 4-Acetyl-2-methoxyphenyl acetate scaffold via electrophilic aromatic substitution is a process governed by the complex interplay of the electronic and steric effects of the pre-existing substituents.
This document provides a detailed mechanistic exploration of this nitration reaction. It aims to deliver not just a procedural protocol but a deeper understanding of the underlying principles that dictate the reaction's regioselectivity and efficiency. By dissecting the formation of the active electrophile and analyzing the directing effects of the substituents, we offer a comprehensive guide for researchers aiming to perform this synthesis or apply its principles to analogous systems.
Reaction Overview
The overall transformation involves the nitration of 4-Acetyl-2-methoxyphenyl acetate at the C3 position of the phenyl ring. This is achieved by employing a nitrating agent generated in situ from nitric acid and a suitable coreactant, typically acetic anhydride.
The formation of 4-Acetyl-2-methoxy-3-nitrophenyl acetate is a classic example of an electrophilic aromatic substitution (EAS) reaction. The mechanism can be dissected into three critical stages: generation of the electrophile, nucleophilic attack by the aromatic ring, and subsequent rearomatization.
Stage 1: Generation of the Electrophile
The reaction is initiated by the formation of a potent electrophile. While a mixture of concentrated nitric and sulfuric acids is often used to generate the nitronium ion (NO₂⁺), the use of acetic anhydride with nitric acid provides a milder, alternative pathway.[1] This combination reacts to form acetyl nitrate (CH₃COONO₂).[2][3]
(CH₃CO)₂O + HNO₃ → CH₃COONO₂ + CH₃COOH
Acetyl nitrate itself can act as the electrophilic species, or it can serve as a precursor to the highly reactive nitronium ion (NO₂⁺), which is the ultimate electrophile in this reaction.[4][5]
CH₃COONO₂ ⇌ CH₃COO⁻ + NO₂⁺
Stage 2: Electrophilic Attack & Regiochemical Control
The success of this synthesis hinges on the precise control of where the nitro group is introduced onto the benzene ring. The position of the electrophilic attack is dictated by the directing effects of the three existing substituents:
-OCOCH₃ (Acetate group at C1): An activating group and an ortho, para-director.
-OCH₃ (Methoxy group at C2): A strongly activating group and an ortho, para-director. The resonance donation of its lone pair of electrons significantly increases the nucleophilicity of the ring.[5][6]
-COCH₃ (Acetyl group at C4): A deactivating group and a meta-director due to its electron-withdrawing nature.
The powerful activating and ortho, para-directing effect of the methoxy group at C2 is the dominant influence. It strongly activates the positions ortho (C3) and para (C5) to it. The C3 position is therefore highly susceptible to electrophilic attack. The acetyl group at C4 deactivates the ring but directs any substitution to its meta positions (C3 and C5), which aligns with the directing effect of the methoxy group.
The electron-rich π system of the 4-Acetyl-2-methoxyphenyl acetate ring attacks the nitronium ion (NO₂⁺), preferentially at the C3 position. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[4][5]
Stage 3: Rearomatization to Final Product
The final stage of the mechanism involves the restoration of the ring's aromaticity. A weak base in the reaction mixture, such as an acetate ion (CH₃COO⁻) or a water molecule, abstracts the proton from the C3 carbon—the same carbon that the nitro group attacked. The electrons from the C-H bond collapse back into the ring, reforming the stable aromatic system and yielding the final product, 4-Acetyl-2-methoxy-3-nitrophenyl acetate.[4]
Visualization of Reaction Mechanism & Workflow
The following diagrams illustrate the key molecular events in the reaction mechanism and the overall experimental workflow.
Caption: High-level overview of the reaction mechanism.
Caption: Step-by-step experimental workflow for the synthesis.
Experimental Protocol
This protocol provides a representative procedure for the synthesis of 4-Acetyl-2-methoxy-3-nitrophenyl acetate.
Safety Precaution: This reaction involves the use of concentrated nitric acid and acetic anhydride. All operations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Materials and Reagents
Reagent/Material
Molecular Wt. ( g/mol )
Amount (Example)
Moles (mol)
4-Acetyl-2-methoxyphenyl acetate
208.21
5.0 g
0.024
Acetic Anhydride
102.09
30 mL
-
Nitric Acid (70%, concentrated)
63.01
1.8 mL
~0.029
Ice and Deionized Water
-
As needed
-
Ethanol (for recrystallization)
-
As needed
-
Step-by-Step Procedure
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (0.024 mol) of 4-Acetyl-2-methoxyphenyl acetate in 20 mL of acetic anhydride.[7][8]
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.
Preparation of Nitrating Agent: In a separate, dry beaker or dropping funnel, carefully add 1.8 mL of concentrated nitric acid to 10 mL of acetic anhydride while cooling the mixture in an ice bath. Caution: This addition can be exothermic.
Addition: Add the freshly prepared nitrating mixture dropwise to the stirred solution of the starting material over 20-30 minutes. Use a thermometer to ensure the internal reaction temperature does not rise above 10 °C.
Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1-2 hours.
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Quenching: Carefully pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 100 mL of cold water. Stir the resulting slurry until all the ice has melted.
Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral.
Purification: Dry the crude product in a desiccator. Further purify the solid by recrystallization from a suitable solvent, such as ethanol, to yield 4-Acetyl-2-methoxy-3-nitrophenyl acetate as a crystalline solid.
Conclusion
The synthesis of 4-Acetyl-2-methoxy-3-nitrophenyl acetate is a well-defined process rooted in the fundamental principles of electrophilic aromatic substitution. The regiochemical outcome is reliably controlled by the potent activating and directing effects of the methoxy substituent, which guides the incoming nitro group to the C3 position. The use of nitric acid in acetic anhydride provides an effective medium for generating the necessary electrophile under controlled conditions. The protocol detailed herein offers a robust and reproducible method for obtaining this valuable chemical intermediate, providing a practical application of foundational organic chemistry principles.
References
Quora. (2019, September 17). Why does the nitration of furan require HNO3 and acetic anhydride? [Online forum post]. Available at: [Link]
Journal of the Chemical Society, Perkin Transactions 2. Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols... RSC Publishing. Available at: [Link]
Application Notes and Protocols for the Synthesis of 4-Acetyl-2-methoxy-3-nitrophenyl acetate
Introduction 4-Acetyl-2-methoxy-3-nitrophenyl acetate is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its structure, featuring a nitro group ortho to a methoxy group and par...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-Acetyl-2-methoxy-3-nitrophenyl acetate is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its structure, featuring a nitro group ortho to a methoxy group and para to an acetyl group on a phenyl acetate backbone, makes it a versatile building block for further chemical transformations. The regioselective introduction of the nitro group onto the 4-acetyl-2-methoxyphenyl acetate precursor is a critical step that dictates the overall efficiency of the synthetic route. This document provides a comprehensive guide to the catalytic reagents and detailed protocols for the synthesis of this important compound.
Mechanistic Insights into Electrophilic Nitration
The synthesis of 4-acetyl-2-methoxy-3-nitrophenyl acetate involves the electrophilic aromatic substitution reaction of 4-acetyl-2-methoxyphenyl acetate. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of nitration. The methoxy group (-OCH₃) is a strongly activating ortho-, para-director, while the acetyl group (-COCH₃) is a deactivating meta-director. The acetate group (-OCOCH₃) is also an ortho-, para-director, albeit weaker than the methoxy group. The interplay of these directing effects favors the introduction of the nitro group at the position ortho to the powerful methoxy group and meta to the acetyl group.
The core of the reaction is the generation of the nitronium ion (NO₂⁺), a potent electrophile.[1] This is typically achieved by the reaction of nitric acid with a strong acid catalyst, such as sulfuric acid.
dot
Caption: Formation of the electrophile, nitronium ion (NO₂⁺).
Catalytic Reagents for Nitration
Several catalytic systems can be employed for the nitration of substituted phenols and their derivatives. The choice of catalyst influences the reaction conditions, selectivity, and overall yield.
Classical Approach: Mixed Acid (HNO₃/H₂SO₄)
The traditional method for aromatic nitration utilizes a mixture of concentrated nitric acid and sulfuric acid.[2] While effective, this method often requires harsh conditions and can lead to the formation of undesired byproducts and significant acid waste.[3]
Phase-Transfer Catalysis
Phase-transfer catalysts (PTCs) offer a milder and more selective alternative for the nitration of phenols.[4] These catalysts facilitate the transfer of the nitrating agent from an aqueous phase to an organic phase containing the substrate. Tetrabutylammonium bromide (TBAB) has been identified as a particularly effective PTC for this purpose, enabling the use of dilute nitric acid and enhancing selectivity.[4][5] The use of ultrasound in conjunction with PTCs can further enhance the reaction rate.[6]
Solid Acid Catalysts
The use of solid acid catalysts, such as zeolites and clays, presents a greener approach to nitration by simplifying catalyst recovery and minimizing waste.[7][8] These materials can enhance regioselectivity due to their shape-selective properties. For instance, zeolite Hβ has been shown to be effective in the nitration of substituted aromatics.[8]
Metal Nitrates
Metal nitrates, such as cerium (IV) ammonium nitrate (CAN) and others, can serve as nitrating agents, often in the presence of a co-catalyst like silica gel or an acid.[9][10] CAN, in particular, has been used for the regioselective ortho-nitration of phenols.[10]
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of 4-acetyl-2-methoxy-3-nitrophenyl acetate starting from commercially available 4-hydroxy-3-methoxyacetophenone (acetovanillone).
Part 1: Acetylation of 4-Hydroxy-3-methoxyacetophenone
This initial step protects the phenolic hydroxyl group as an acetate ester, which is crucial for directing the subsequent nitration.
Materials:
4-Hydroxy-3-methoxyacetophenone
Acetic anhydride
Pyridine or Sodium Acetate (as catalyst)
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Dissolve 4-hydroxy-3-methoxyacetophenone in the chosen organic solvent in a round-bottom flask.
Add a catalytic amount of pyridine or sodium acetate to the solution.
Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with stirring.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
Combine the organic layers and wash sequentially with water and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain 4-acetyl-2-methoxyphenyl acetate.[11]
Part 2: Nitration of 4-Acetyl-2-methoxyphenyl acetate
This step introduces the nitro group at the desired position on the aromatic ring.
Materials:
4-Acetyl-2-methoxyphenyl acetate
Concentrated Nitric Acid (70%)
Concentrated Sulfuric Acid (98%) or Acetic Acid
Ice bath
Dichloromethane (DCM) or other suitable solvent
Procedure using Mixed Acid:
Dissolve 4-acetyl-2-methoxyphenyl acetate in a suitable solvent like DCM or acetic acid in a round-bottom flask.[12]
Cool the solution to 0-5 °C in an ice-salt bath.
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
After the addition is complete, continue stirring at low temperature for 30-60 minutes, monitoring the reaction by TLC.
Carefully pour the reaction mixture onto crushed ice with stirring.
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure 4-acetyl-2-methoxy-3-nitrophenyl acetate.
Technical Support Center: Purification of 4-Acetyl-2-methoxy-3-nitrophenyl acetate
This technical guide addresses the purification and troubleshooting of 4-Acetyl-2-methoxy-3-nitrophenyl acetate , a critical intermediate often utilized in the synthesis of chalcones, enzyme inhibitors, and complex pharm...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the purification and troubleshooting of 4-Acetyl-2-methoxy-3-nitrophenyl acetate , a critical intermediate often utilized in the synthesis of chalcones, enzyme inhibitors, and complex pharmaceutical scaffolds.
The guide is structured to provide actionable, high-level technical support, focusing on the chemical behavior of nitrophenyl esters and the specific removal of their most persistent impurities.
Executive Summary & Compound Profile
4-Acetyl-2-methoxy-3-nitrophenyl acetate is a highly functionalized aromatic ester. Its purity is often compromised by its own precursor (the free phenol) due to the lability of the acetate group under moist or basic conditions. Successful isolation requires a strict balance between removing acidic impurities and preventing ester hydrolysis.
Moisture Sensitive. The electron-withdrawing nitro group at the ortho position activates the ester bond, making it susceptible to hydrolysis, reverting to the yellow phenol.
Target: Off-white to pale yellow solid. Impure: Deep yellow/orange (indicates free phenol).
Troubleshooting Hub (Q&A)
Q1: My product has a persistent deep yellow/orange color even after drying. What is this?
Diagnosis: This is the hallmark signature of Impurity A: 4-Acetyl-2-methoxy-3-nitrophenol .
Technical Insight: Nitrophenols are chromophores that appear intensely yellow, especially in their phenolate (ionized) form. Even trace amounts (0.5%) can discolor the entire batch.
Solution:
Dissolve the crude solid in Dichloromethane (DCM) or Ethyl Acetate.
Perform a cold wash with 5% Sodium Bicarbonate (
).
Critical: Do not use NaOH. The high pH will hydrolyze your ester, generating more impurity.
The yellow color should migrate into the aqueous layer (forming the water-soluble sodium phenolate).
Repeat until the aqueous layer is colorless.
Q2: I smell a sharp, vinegar-like odor during vacuum filtration.
Diagnosis: Residual Acetic Acid or trapped Acetic Anhydride .
Technical Insight: If the acetylation was performed with acetic anhydride, these byproducts can become trapped in the crystal lattice.
Solution:
Aqueous Wash: Ensure the organic phase is washed thoroughly with water and brine.
Azeotropic Removal: If the solid is already isolated, dissolve in Toluene and rotovap. Toluene forms an azeotrope with acetic acid, facilitating its removal.
Vacuum Drying: Dry in a vacuum oven at 40°C over
or KOH pellets to absorb acidic volatiles.
Q3: The melting point is broad and lower than expected (e.g., depression >5°C).
Diagnosis: Presence of regioisomers or inorganic salts .
Technical Insight: If the nitration step was not highly selective, you may have the 2-nitro or 6-nitro isomers. Alternatively, residual magnesium sulfate (drying agent) may be physically trapped.
Solution:
Recrystallization: Use Ethanol (95%) or an Ethyl Acetate/Hexane system.
Hot Filtration: During recrystallization, filter the hot solution through a heated funnel to remove insoluble inorganic salts before cooling.
Detailed Purification Protocols
Protocol A: The "Cold-Wash" Extraction (Primary Purification)
Best for removing unreacted phenol and acetic acid immediately after synthesis.
Quench: Pour the reaction mixture onto crushed ice/water (approx. 5x reaction volume) with vigorous stirring.
Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (
mL per gram of substrate). Avoid Diethyl Ether if possible, as it retains more water.
The Critical Wash (Phenol Removal):
Wash the combined organic layers with ice-cold saturated
.
Observation: The aqueous layer will turn yellow (phenolate).
Repeat: Continue washing until the aqueous layer remains pale/colorless.
Neutralization: Wash once with dilute Brine to remove excess base.
Drying: Dry over Anhydrous
(Sodium Sulfate) for 20 minutes. Filter and evaporate.[2]
Protocol B: Recrystallization (Final Polishing)
Best for removing trace isomers and improving crystallinity.
Solvent Choice:Ethanol (EtOH) is generally the solvent of choice for nitrophenyl acetates.
Dissolution: Suspend the crude solid in minimal EtOH. Heat to reflux (approx. 78°C) until fully dissolved.
Note: If insoluble particles remain, filter hot (remove salts).
Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.
Filtration: Filter the crystals and wash with a small amount of cold Ethanol.
The following diagram illustrates the decision logic for purifying 4-Acetyl-2-methoxy-3-nitrophenyl acetate, emphasizing the critical "Yellow Color" checkpoint.
Caption: Decision tree for removing phenolic impurities based on visual color indicators.
References
Synthesis of Nitrophenyl Acetates (General Methodology)
He, P., & Haswell, S. J. (2012). Acetylation of Alcohols and Phenols Using Continuous-Flow, Tungstosilicic Acid-Supported, Monolith Microreactors. Journal of Flow Chemistry.
Context: Describes standard acetylation protocols and yield optimization for phenolic substr
Characterization of Nitro-Methoxy-Acetophenones
Luong, T. M. (2018). Synthesis of chalcones and acetate derivatives from 2-nitrovanillin. HNUE Journal of Science.
Context: Provides specific spectral data and recrystallization solvents (Ethanol)
Phenolic Impurity Management
Hines, W., et al. (2023).[4] Synthesis and crystallization of N-(4-Methoxy-3-nitrophenyl)acetamide. IUCrData.
Context: Discusses the handling of methoxy-nitro-phenyl motifs and the impact of impurities on crystalliz
Chemical Properties of Nitrophenols
PubChem Compound Summary for Methyl 2-(4-methoxy-3-nitrophenyl)acetate (Analogous Structure).
Context: Reference for solubility and physical property estim
Technical Support Center: Solubilization of 4-Acetyl-2-methoxy-3-nitrophenyl acetate (AMNPA)
The Core Challenge: "The Hydrolysis Trap" As researchers, we often treat solubility as a simple binary: "Does it dissolve?" With 4-Acetyl-2-methoxy-3-nitrophenyl acetate (AMNPA) , this is a dangerous oversimplification.[...
Author: BenchChem Technical Support Team. Date: February 2026
The Core Challenge: "The Hydrolysis Trap"
As researchers, we often treat solubility as a simple binary: "Does it dissolve?" With 4-Acetyl-2-methoxy-3-nitrophenyl acetate (AMNPA) , this is a dangerous oversimplification.[1]
You are dealing with a nitro-substituted phenolic ester .[1][2][3] This structure presents a dual challenge:
High Lipophilicity: The aromatic ring, combined with methoxy and nitro groups, creates a rigid, hydrophobic lattice that resists aqueous solvation (high Crystal Lattice Energy).
Hydrolytic Instability: The nitro group at position 3 is electron-withdrawing. This pulls electron density away from the ester bond, making the carbonyl carbon highly susceptible to nucleophilic attack by water (hydrolysis).
The Critical Warning: If you attempt to dissolve this compound directly in water, or if you leave it in aqueous buffer for too long, you will not be studying AMNPA. You will be studying its degradation product, 4-Acetyl-2-methoxy-3-nitrophenol , and acetic acid.[1]
Solubility Profile & Solvent Compatibility[4][5]
The following data summarizes the solubility behavior of AMNPA based on its structural class (nitro-phenyl acetates).
Good for evaporation protocols, bad for cell culture.
PBS (pH 7.4)
Insoluble
Low (Half-life < 2 hours)
Use only as a final dilution buffer immediately before assay.[1]
Step-by-Step Protocol: The "Stock-Spike" Method
To introduce AMNPA into an aqueous environment (e.g., cell culture, enzymatic assay) without precipitation or degradation, you must use the Stock-Spike Method .[1]
Phase 1: Preparation of Stock Solution
Weighing: Weigh the target amount of AMNPA.
Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration 1000x higher than your final desired assay concentration (e.g., if you need 100 µM in the assay, make a 100 mM stock).
Dissolution: Vortex vigorously. The solution should be clear and slightly yellow.[4][5]
Note: If the solution is bright yellow/orange , your compound may have already hydrolyzed (see Troubleshooting).
Phase 2: Aqueous Dilution (The "Spike")[1]
Preparation: Prepare your aqueous buffer (PBS, Media) and pre-warm to 37°C if necessary.
The Spike: While vortexing the aqueous buffer gently, add the DMSO stock dropwise.
Rule of Thumb: Keep the final DMSO concentration below 0.1% (v/v) to avoid solvent toxicity in biological assays.
Usage: Use the solution immediately (within 15-30 minutes). Do not store aqueous dilutions.
Workflow Visualization
The following diagram illustrates the decision logic for solubilizing AMNPA.
Figure 1: The "Stock-Spike" workflow ensures AMNPA is only exposed to water at the very last moment, minimizing hydrolysis.[1]
Troubleshooting & FAQs
Q1: My solution turned bright yellow immediately upon adding it to the buffer. Is this normal?
A: No, this indicates degradation.
AMNPA is an ester. When it hydrolyzes, it releases 4-Acetyl-2-methoxy-3-nitrophenol .[1] Nitrophenols are pH indicators; in neutral or basic buffers (pH > 7), they ionize to form a nitrophenolate anion , which is intensely yellow.
Diagnosis: Your ester bond has broken.
Cause: Old stock solution, wet DMSO, or high pH buffer.
Solution: Prepare fresh stock in anhydrous DMSO and ensure your buffer pH is not > 7.4.
Q2: Can I store the aqueous solution at 4°C for use next week?
A: Absolutely not.
Phenyl acetates are "activated esters." Even at 4°C, the half-life in aqueous media at pH 7.4 is likely measured in hours, not days.[1]
Mechanism: Water acts as a nucleophile attacking the carbonyl carbon.
Result: You will be treating your cells with the hydrolysis byproducts (acetic acid and the phenol).
Q3: I see a fine white precipitate after diluting. How do I fix this?
A: You have crashed the "Parachute."
This is the "Parachute Effect" failure. The hydrophobic molecules aggregated faster than they could disperse.
Fix 1 (Surfactant): Add Tween-80 (0.05%) or Pluronic F-127 to your aqueous buffer before adding the DMSO stock.[1] This creates micelles that stabilize the hydrophobic AMNPA.
Fix 2 (Cyclodextrin): Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in the buffer.[1] The hydrophobic cavity of the cyclodextrin will encapsulate the AMNPA, increasing solubility and protecting it from hydrolysis.[1]
Mechanistic Insight: Why Hydrolysis Happens
Understanding the chemistry prevents experimental error. The diagram below details the degradation pathway you are fighting against.
Figure 2: The degradation pathway.[1] The appearance of yellow color serves as a built-in quality control indicator for hydrolysis.[1]
References
Sigma-Aldrich. 4-Nitrophenyl acetate Product Information Sheet.[1] (General properties of nitro-phenyl acetates and hydrolysis assays). [1]
PubChem. 4-Formyl-2-methoxy-3-nitrophenyl acetate (Compound Summary).[1][2] National Library of Medicine. (Structural analog data). [1]
Yalkowsky, S. H., et al.Handbook of Aqueous Solubility Data. CRC Press.
Connors, K. A., et al. Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.[1] (Hydrolytic mechanisms of activated esters).
Controlling side reactions during the nitration of acetophenone derivatives
Role: Senior Application Scientist Status: Active System: Chemical Process Optimization & Troubleshooting Executive Summary: The "Deactivated but Sensitive" Paradox Welcome to the technical guide for the nitration of ace...
Author: BenchChem Technical Support Team. Date: February 2026
Role: Senior Application Scientist
Status: Active
System: Chemical Process Optimization & Troubleshooting
Executive Summary: The "Deactivated but Sensitive" Paradox
Welcome to the technical guide for the nitration of acetophenone derivatives. As researchers, you face a specific chemical paradox with this substrate:
Ring Deactivation: The acetyl group (
) is a strong electron-withdrawing group (EWG), deactivating the ring and requiring forcing conditions (strong acid, heat) for electrophilic aromatic substitution (EAS).[1]
Side-Chain Sensitivity: The
-carbons of the acetyl group are susceptible to oxidation by nitric acid, a process accelerated by the very heat required to drive the ring nitration.
This guide addresses how to navigate this narrow operating window to maximize the meta-isomer yield while suppressing oxidative degradation and ipso-substitution.
Troubleshooting Modules (Q&A)
Module A: The "Yellow Sludge" & Oxidative Degradation
User Issue: "My reaction mixture turned dark orange/black, and the isolated product is a sticky yellow solid with a lower melting point than expected. NMR shows benzoic acid impurities."
Root Cause:
You are likely witnessing the oxidative degradation of the side chain . While the ring requires activation energy for nitration, the ketone side chain is vulnerable to oxidation by
(acting as an oxidant rather than an electrophile) at temperatures >10°C. This produces benzoylformic acid, benzoic acid, and nitrous fumes (), which further catalyze degradation.
Technical Solution:
Temperature Discipline: The reaction must be initiated at -10°C to 0°C . The exotherm must be strictly controlled. If the temperature spikes >5°C during addition, stop dosing immediately.
Reagent Switch (Acetyl Nitrate): For sensitive derivatives, switch from "Mixed Acid" (
) to Acetyl Nitrate (generated in situ from Acetic Anhydride + ).
Mechanism:[1][2][3][4][5][6][7][8] Acetyl nitrate is a milder nitrating agent. The acetic anhydride scavenges water, preventing the hydrolysis of the intermediate and reducing the oxidizing power of the system [1].
Visualizing the Competition:
Caption: Figure 1. Kinetic competition between desired ring nitration and side-chain oxidation. High temperatures favor the red oxidation pathway.
Module B: Regioselectivity & The "Ipso" Anomaly
User Issue: "I am nitrating a methoxy-acetophenone derivative. I expected meta-nitration relative to the acetyl group, but I lost the acetyl group entirely."
Root Cause:
You have encountered Ipso-Substitution .[9] In electron-rich rings (e.g., polymethoxyacetophenones), the acetyl group can be displaced by the nitro group. This is driven by the stability of the leaving acetyl cation or subsequent hydrolysis.
Standard Substrate: Directs meta (major) due to deactivation.[1]
Activated Substrate: If you have -OMe or -NHAc groups, these activate ortho/para positions. If the acetyl group is para to a methoxy, the nitronium ion may attack the acetyl-bearing carbon (ipso attack) [2].
Technical Solution:
Stoichiometry Control: Use exactly 1.0–1.05 equivalents of
. Excess acid promotes ipso attack and dinitration.
Solid-Supported Reagents: Use Claycop (Copper nitrate supported on clay) for highly activated substrates. This provides a milder surface-mediated reaction that suppresses ipso substitution compared to solution-phase mixed acids [2].
Regioselectivity Table:
Substrate Type
Dominant Effect
Major Product
Primary Side Reaction
Acetophenone
Deactivating (Meta)
m-Nitroacetophenone
Oxidation to Benzoic Acid
4-Methoxyacetophenone
Activating (Ortho/Para)
3-Nitro-4-methoxyacetophenone
Ipso-nitration (4-Nitroanisole)
4-Fluoroacetophenone
Deactivating (Inductive)
3-Nitro-4-fluoroacetophenone
Dinitration
Module C: Safety & Exotherm Management
User Issue: "The reaction temperature didn't rise initially, so I increased the addition rate. Suddenly, the temperature spiked to 40°C and the flask vented."
Root Cause:
This is a classic Delayed Exotherm caused by accumulation of unreacted reagent.
At low temperatures, the reaction rate is slow.
If mixing is inefficient,
pools in the reactor.
Once the threshold temperature is reached, the accumulated acid reacts all at once, releasing massive heat (Runaway).
Technical Solution:
The "Drop and Wait" Protocol: Add 5% of the nitrating mixture and wait for a detectable temperature rise (0.5–1°C). This confirms initiation. Only then proceed with continuous addition.
Dual-Thermocouple Monitoring: If scaling up (>100g), monitor both the internal liquid temperature and the jacket/bath temperature. A widening delta indicates heat accumulation.
Validated Experimental Protocols
Protocol A: Standard Low-Temperature Nitration (Robust)
Best for: Unsubstituted acetophenone and deactivated derivatives.
Reagents:
Substrate (1.0 eq)
(Conc. 98%, Solvent/Catalyst)
Fuming
(1.05 eq)
Workflow:
Dissolution: Dissolve acetophenone in
(3 mL per gram of substrate). Cool to -5°C using an ice/salt or acetone/dry ice bath.
Preparation of Mixed Acid: In a separate flask, mix
Controlled Addition: Add the mixed acid dropwise to the substrate.
Critical Limit: Internal T must not exceed 0°C .
Agitation: Maximum RPM to prevent hot-spots.
Quench: Pour onto crushed ice (5x reaction volume). The product typically precipitates as a solid.[7]
Purification: Filter and wash with cold water until pH is neutral (removes acid that catalyzes hydrolysis during drying). Recrystallize from Ethanol [3].
Improving thermal stability of 4-Acetyl-2-methoxy-3-nitrophenyl acetate during reflux
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Support: Thermal Stability Optimization for 4-Acetyl-2-methoxy-3-nitrophenyl acetate Introduction You are...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Team
From: Senior Application Scientist, Technical Support Division
Subject: Technical Support: Thermal Stability Optimization for 4-Acetyl-2-methoxy-3-nitrophenyl acetate
Introduction
You are encountering stability issues with 4-Acetyl-2-methoxy-3-nitrophenyl acetate (AMNA) during reflux. This guide addresses the specific physicochemical vulnerabilities of this molecule.
AMNA is not a standard ester; it is a "activated ester" analogue. The structural combination of a nitro group (position 3) and an acetyl group (position 4) creates a powerful electron-withdrawing network. While this functionality is likely essential for your target synthesis, it renders the acetate moiety (
) hypersensitive to nucleophilic attack (hydrolysis) and thermal cleavage.
This guide provides a self-validating troubleshooting framework to stabilize AMNA during thermal processing.
Module 1: Diagnostic Workflow (Troubleshooting)
Before altering your synthesis, use this diagnostic tree to identify the specific degradation vector. Most instability in this class of compounds arises from trace moisture or nucleophilic solvents , not pure thermal decomposition.
Interactive Troubleshooting Logic
Figure 1: Diagnostic logic tree for isolating the root cause of AMNA instability. Blue nodes indicate analysis steps; Red indicates identified causes; Green indicates validated solutions.
Module 2: The Mechanism of Instability
To solve the problem, you must understand the Electronic Activation effect.
The Nitro (-NO₂) and Acetyl (-COCH₃) groups are strong Electron Withdrawing Groups (EWGs). They pull electron density away from the benzene ring.
This electron deficiency is transmitted to the phenolic oxygen.
The phenolic oxygen becomes a better leaving group (stabilized phenoxide).
Consequently, the acetate carbonyl carbon becomes highly electrophilic.
Even "neutral" water becomes a strong enough nucleophile to attack this ester at reflux temperatures. This is why standard "Reagent Grade" solvents (containing 0.05% water) are sufficient to destroy your yield.
Degradation Pathway Visualization
Figure 2: The accelerated hydrolysis pathway caused by the electron-withdrawing Nitro and Acetyl groups.
Module 3: Solvent System Compatibility Matrix
Do not select solvents based solely on boiling point. You must select based on nucleophilicity and hygroscopicity .
Solvent Class
Suitability
Risk Factor
Recommendation
Alcohols (MeOH, EtOH)
CRITICAL FAILURE
Transesterification. The solvent will attack the acetate, removing your protecting group.
DO NOT USE.
Chlorinated (DCM, DCE)
High
Acidic decomposition if stabilizers (HCl) are present.
Use Amylene-stabilized DCM. Excellent for stability but low BP (40°C) may slow reaction.
Aromatics (Toluene, Xylene)
High
High BP (110°C+) may trigger thermal elimination if water is present.
Recommended. Azeotropically remove water before adding AMNA.
Ethers (THF, Dioxane)
Medium
Peroxide formation; Hygroscopic (absorbs water from air).
Must be freshly distilled or from a dry-solvent system.
Polar Aprotic (DMF, DMSO)
Low
High thermal stress; difficult to remove; often contain amine impurities.
Avoid unless necessary for solubility.
Module 4: Optimization Protocol (The Self-Validating System)
Follow this protocol to ensure thermal stability. This creates a closed system that validates its own dryness.
Goal: Reflux AMNA without hydrolysis.
Step 1: System Passivation
Glassware: Oven-dried at 120°C for >2 hours. Assemble hot under a stream of Argon/Nitrogen.
Why: Surface moisture on glass is sufficient to initiate hydrolysis of activated esters like AMNA [1].
Step 2: Solvent Conditioning (The "Zero-Water" Standard)
Reagent: Toluene (Preferred) or 1,2-Dichloroethane.
Action: Do not trust "Anhydrous" bottles once opened.
Protocol: Add activated 3Å or 4Å Molecular Sieves (20% w/v) to the solvent 24 hours prior to use.
Validation: If using Toluene, perform a Dean-Stark distillation before adding your AMNA. If no water collects, the system is dry.
Step 3: The Reaction
Dissolve AMNA in the dry solvent under inert atmosphere.
Buffer Check: If your reaction generates acid (e.g., if you are brominating the acetyl group), add a solid, non-nucleophilic base like Sodium Bicarbonate (solid) or 2,6-Lutidine .
Warning: Do not use Pyridine or Imidazole; they catalyze the hydrolysis of nitrophenyl acetates [2].
Heat to reflux.
Frequently Asked Questions (FAQs)
Q: Can I use Ethanol if I keep the temperature low?A:No. Even at room temperature, the electron-withdrawing nitro group makes AMNA susceptible to alcoholysis (transesterification). You will slowly convert your acetate to an ethyl ether or ethyl ester byproduct.
Q: I see a yellow color developing during reflux. Is this bad?A:Yes. A yellow/orange shift usually indicates the formation of the nitrophenoxide anion . This confirms that the acetate group has cleaved (hydrolysis). Stop the reaction, check solvent dryness, and verify no strong bases are present.
Q: Can I use molecular sieves directly in the reflux flask?A: Yes. Adding powdered 3Å molecular sieves directly to the reaction pot is an excellent way to scavenge water produced or introduced during the reaction, provided they do not interfere with your specific reagents (e.g., they can sometimes trap metal catalysts).
Q: Why is Toluene preferred over Acetonitrile?A: Acetonitrile is hygroscopic (absorbs water from the air). At reflux (82°C), wet acetonitrile hydrolyzes activated esters rapidly. Toluene is hydrophobic; water separates easily, protecting the ester.
References
Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Chapter on Phenol Protection: Acetates).[1]
Bruice, T. C., & Schmir, G. L. (1957). The Influence of Mechanism on the Apparent pKa of Enzymic Hydrolysis: The Imidazole-Catalyzed Hydrolysis of p-Nitrophenyl Acetate. Journal of the American Chemical Society. (Establishes the lability of nitrophenyl acetates to bases).
Connors, K. A. (1990). Chemical Kinetics: The Study of Reaction Rates in Solution. VCH Publishers. (Kinetics of ester hydrolysis).
Sigma-Aldrich. (n.d.). Phenyl Acetate Stability Data. (General stability data for phenyl acetates).
Identifying degradation products of 4-Acetyl-2-methoxy-3-nitrophenyl acetate
Welcome to the dedicated technical support resource for researchers and drug development professionals working with 4-Acetyl-2-methoxy-3-nitrophenyl acetate. This guide is designed to provide in-depth technical assistanc...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support resource for researchers and drug development professionals working with 4-Acetyl-2-methoxy-3-nitrophenyl acetate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) regarding the stability and degradation of this compound. Our goal is to empower you with the scientific rationale behind experimental observations and to provide robust methodologies for identifying and characterizing potential degradation products.
I. Understanding the Stability of 4-Acetyl-2-methoxy-3-nitrophenyl acetate: A Proactive Approach
4-Acetyl-2-methoxy-3-nitrophenyl acetate is a multi-functionalized aromatic compound. Its stability is influenced by the interplay of its ester, acetyl, methoxy, and nitro functional groups. A proactive understanding of its potential degradation pathways is crucial for ensuring the integrity of your experimental results and the quality of any resulting drug products.
Why is this important? Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the ICH.[1][2] These studies help in developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and identifying potential degradation products that could impact safety and efficacy.[1][3][4]
II. Frequently Asked Questions (FAQs) on Degradation
Q1: What are the most likely degradation pathways for 4-Acetyl-2-methoxy-3-nitrophenyl acetate?
A1: Based on its chemical structure, the primary degradation pathways are hydrolysis, photolysis, and to a lesser extent, thermal and oxidative degradation.
Hydrolysis: The ester linkage is the most labile part of the molecule and is susceptible to cleavage under both acidic and basic conditions. This is the most common and predictable degradation pathway.
Photolysis: The nitroaromatic system can absorb UV and visible light, leading to photochemical reactions. This can result in more complex degradation products, including the potential for ring-opening or modification of the nitro group.
Thermal Degradation: At elevated temperatures, cleavage of the methoxy group (demethylation) or the acetyl group can occur, although this generally requires more forcing conditions than hydrolysis.
Oxidative Degradation: The molecule is relatively stable to oxidation, but under strong oxidative conditions (e.g., in the presence of hydroxyl radicals), degradation of the aromatic ring and the acetyl group can be initiated.
III. Troubleshooting Guide: Identifying Unknown Peaks in Your Analysis
Encountering unexpected peaks in your chromatogram (e.g., by HPLC or UPLC) is a common challenge. This guide will help you systematically investigate the origin of these peaks.
Scenario: An unknown peak is observed during the analysis of a sample of 4-Acetyl-2-methoxy-3-nitrophenyl acetate.
Initial Assessment Workflow
Caption: Initial workflow for troubleshooting unknown peaks.
IV. Detailed Investigation of Degradation Pathways and Products
This section provides a detailed look at the expected degradation products under various stress conditions.
A. Hydrolytic Degradation
Hydrolysis is the most probable degradation pathway due to the presence of the ester group.
Mechanism: The ester bond is susceptible to nucleophilic attack by water, hydroxide ions (base-catalyzed), or hydronium ions (acid-catalyzed). Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis for phenyl acetates.
Primary Degradation Product:
4-Acetyl-2-methoxy-3-nitrophenol: This is the primary product of hydrolysis. A procedure for the hydrolysis of a similar compound, 4-methoxy-3-nitrophenyl acetate, confirms this pathway.[5]
Predicted Hydrolysis Pathway
Caption: Primary hydrolysis pathway.
B. Photolytic Degradation
Nitroaromatic compounds are known to be photoreactive.
Mechanism: Upon absorption of UV or visible light, the nitro group can be excited, leading to a variety of reactions. This can include the formation of radical species that can attack the aromatic ring or other parts of the molecule.
Potential Degradation Products:
Hydroxylated derivatives: Addition of hydroxyl groups to the aromatic ring.
Denitration products: Loss of the nitro group, which may be replaced by a hydroxyl group.
Ring-opened products: Under more strenuous photolytic conditions, the aromatic ring can be cleaved, leading to smaller aliphatic molecules.
Products of nitro group reduction: The nitro group could potentially be reduced to a nitroso or amino group.
C. Oxidative Degradation
While generally stable, strong oxidizing agents can degrade the molecule.
Mechanism: Oxidizing agents like hydrogen peroxide (often in the presence of a metal catalyst like Fe²⁺, known as Fenton's reagent) generate highly reactive hydroxyl radicals (•OH). These radicals can attack the aromatic ring and the acetyl group.
Potential Degradation Products:
Hydroxylated derivatives: Similar to photolytic degradation.
Oxidation of the acetyl group: The acetyl group (-COCH₃) could be oxidized to a carboxylic acid group (-COOH).
Ring-opening products: Cleavage of the aromatic ring leading to smaller organic acids.
D. Thermal Degradation
High temperatures can induce degradation, though typically requires more energy than hydrolysis.
Mechanism: At elevated temperatures, weaker bonds in the molecule can break.
Potential Degradation Products:
Demethylation: Loss of the methyl group from the methoxy substituent to form a hydroxyl group.
Hydroxylated derivatives, Carboxylic acid from acetyl group oxidation
Thermal (Heat)
Bond cleavage
Demethylated and/or deacylated products
V. Experimental Protocols: Forced Degradation Studies
To experimentally confirm these predicted pathways and identify degradation products, forced degradation studies should be performed. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]
Protocol 1: Hydrolytic Degradation
Preparation of Stock Solution: Prepare a stock solution of 4-Acetyl-2-methoxy-3-nitrophenyl acetate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
Acid Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
Incubate at 60°C for 24 hours.
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for analysis.
Base Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.01 N NaOH.
Keep at room temperature and monitor the reaction closely, as it is expected to be rapid.
At appropriate time points (e.g., 5, 15, 30, 60 minutes), withdraw an aliquot, neutralize with an equivalent amount of 0.01 N HCl, and dilute with mobile phase for analysis.
Neutral Hydrolysis:
To 1 mL of the stock solution, add 1 mL of purified water.
Incubate at 60°C for 24 hours.
At time points, withdraw an aliquot and dilute with mobile phase for analysis.
Protocol 2: Oxidative Degradation
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
Incubate at room temperature for 24 hours, protected from light.
At time points, withdraw an aliquot and dilute with mobile phase for analysis.
Protocol 3: Photolytic Degradation
Expose a solution of the compound (in a photostable, transparent container) to a light source that provides both UV and visible light. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).[4]
Simultaneously, keep a control sample in the dark at the same temperature.
At appropriate time points, analyze both the exposed and control samples.
Protocol 4: Thermal Degradation
Store the solid compound in a controlled temperature oven at 60°C.
At appropriate time points (e.g., 1, 5, 10 days), withdraw a sample, dissolve it in a suitable solvent, and analyze.
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
VI. Analytical Methodologies for Identification
A validated stability-indicating analytical method is crucial. A reverse-phase UPLC-MS/MS method is highly recommended.[6]
Recommended UPLC-MS/MS Conditions
Parameter
Recommended Setting
Rationale
Column
C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm)
Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A
0.1% Formic Acid in Water
Provides protons for good ionization in positive ion mode and helps in peak shaping.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic modifier with good UV transparency and compatibility with MS.
Gradient
Start with a low percentage of B, ramp up to elute more hydrophobic compounds.
To effectively separate the parent compound from its more polar degradation products.
Detection
UV/DAD and Mass Spectrometry (MS/MS)
UV provides quantitative data, while MS/MS provides mass information for structural elucidation.
Ionization Mode
Electrospray Ionization (ESI), Positive and Negative modes
ESI is suitable for polar molecules. Running in both modes provides comprehensive information.
Interpreting MS/MS Data
To identify an unknown degradation product, compare its MS/MS fragmentation pattern with that of the parent compound. Common fragmentation patterns for this molecule would include:
Loss of the acetyl group from the ester (-42 Da).
Loss of the entire acetate group (-59 Da).
Loss of the methyl group from the methoxy substituent (-15 Da).
Loss of the nitro group (-46 Da).
By piecing together these neutral losses and the masses of the fragment ions, a structure for the degradation product can be proposed.[7]
VII. Potential Process-Related Impurities
Impurities can also arise from the synthesis of 4-Acetyl-2-methoxy-3-nitrophenyl acetate. While the exact synthesis route is not publicly available, a plausible route involves the nitration and subsequent acetylation of a substituted phenol.
A similar synthesis for a related compound starts with vanillin, which is first acetylated, then nitrated, and finally, the aldehyde is used in a condensation reaction.[8] Another relevant synthesis is the acetylation of 4-methoxy-2-nitroaniline.[9]
Based on these general routes, potential impurities could include:
Isomers: Nitration can sometimes lead to the formation of positional isomers.
Over- or under-acetylated products.
Reagents and by-products from the synthesis.
Distinguishing between a degradation product and a process-related impurity is critical. As outlined in the troubleshooting workflow, an impurity will be present in a freshly prepared standard, whereas a degradation product will form over time or under stress.
VIII. References
Aspergillus niger. An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger - MDPI. Accessed February 20, 2026.
Anaerobic biodegradation of aromatic compounds. Accessed February 20, 2026.
Pathway crosstalk enables degradation of aromatic compounds in marine Roseobacter clade bacteria - PMC. Accessed February 20, 2026.
Fuchs G, Boll M, Heider J. Anaerobic metabolism of aromatic compounds via the benzoyl-CoA pathway. FEMS Microbiology Reviews. 1994.
Acetyl group - Wikipedia. Accessed February 20, 2026.
Forced degradation, Mass balance, Peak purity, FDA guidelines, ICH guidelines - Scientific & Academic Publishing. Published April 23, 2023.
Forced Degradation and Stability Testing - International Journal of Pharmaceutical Sciences Review and Research. Published May 31, 2014.
A practical guide to forced degradation and stability studies for drug substances. New Pharma Manufacturing. Accessed February 20, 2026.
Truong ML. A semi-synthetic process from vanillin (isolated from vanilla) was developed to obtain new esters with potential inhibitory activity against the acetylcholinesterase (AchE.). hnuejs.
Synthesis of C. 4-Methoxy-3-nitrophenol - PrepChem.com. Accessed February 20, 2026.
A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity - MDPI. Published October 13, 2020.
Application Note: A Validated UPLC-MS/MS Method for the Sensitive Detection of Nitrophenol Metabolites in Biological and - Benchchem. Accessed February 20, 2026.
Forced Degradation Studies for Biopharmaceuticals | BioPharm International. Published February 16, 2026.
N-(4-Methoxy-2-nitrophenyl)acetamide - PMC. Accessed February 20, 2026.
a-b LC-MS/MS chromatograms for the determination of (a) p-nitrophenol... - ResearchGate. Accessed February 20, 2026.
4-FORMYL-2-METHOXY-3-NITROPHENYL ACETATE | 2698-69-3 - ChemicalBook. Published August 26, 2022.
4-FORMYL-2-METHOXY-3-NITROPHENYL ACETATE AldrichCPR | Sigma-Aldrich. Accessed February 20, 2026.
Nitrophenols, LC/MS - WLN. Accessed February 20, 2026.
4-Formyl-2-methoxy-3-nitrophenyl acetate | 2698-69-3. Accessed February 20, 2026.
Using an innovative Quality-by-Design approach for development of a stability indicating UHPLC method for ebastine in the. Accessed February 20, 2026.
Schiavi M, Serafini S, Italia A, Villa M, Fronza G, Selva A. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. J Pharm Sci. 1992 Aug;81(8):812-4.
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen; 2016.
Introduction to Mass Spectrometry - Agilent. Published October 16, 2012.
development and validation of a stability indicating chromatographic methods for simultaneous - Amazon S3. Accessed February 20, 2026.
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines | The Journal of Organic Chemistry - ACS Publications. Published November 3, 2022.
Analysis of Degradation Products in Thermally Treated TATB - OSTI. Published July 3, 2023.
4-acetyl-2-methoxyphenyl acetate(54771-60-7) 1 h nmr - ChemicalBook. Accessed February 20, 2026.
1H NMR chemical shift assignments for 4-Acetyl-2-methoxy-3-nitrophenyl acetate
This guide provides a comprehensive technical analysis of the (CAS 1260862-31-4). Designed for analytical chemists and drug development professionals, this document moves beyond simple data listing to explore the structu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of the (CAS 1260862-31-4). Designed for analytical chemists and drug development professionals, this document moves beyond simple data listing to explore the structural causality, steric constraints, and diagnostic strategies required for precise identification.
Part 1: Structural Context & Strategic Analysis
4-Acetyl-2-methoxy-3-nitrophenyl acetate presents a unique analytical challenge due to its highly substituted 1,2,3,4-tetrasubstituted benzene core. The steric crowding between the ortho-methoxy, meta-nitro, and para-acetyl groups creates a distinct electronic environment that significantly alters chemical shifts compared to its precursors.
The "Crowded Core" Challenge
Unlike standard acetovanillone derivatives, the introduction of a nitro group at position 3 (relative to the acetate at position 1) creates a "buttress effect."
Steric Inhibition of Resonance: The methoxy group (C2) is flanked by an acetate (C1) and a nitro group (C3), forcing it to twist out of the aromatic plane.
Electronic Push-Pull: The ring contains three electron-withdrawing groups (Acetyl, Nitro, Acetate) and one donor (Methoxy), leading to significant deshielding of the remaining aromatic protons.
Part 2: Experimental Protocol (Self-Validating System)
To ensure reproducibility and spectral integrity, follow this optimized protocol.
Sample Preparation
Solvent Selection:Chloroform-d (CDCl₃) is the primary standard for resolution. DMSO-d₆ should be used only if solubility is an issue, though it will cause a ~0.1–0.3 ppm downfield shift for aromatic protons due to polarity.
Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent. High concentrations (>20 mg) may induce stacking effects, shifting aromatic signals upfield.
Reference: Use Tetramethylsilane (TMS, 0.00 ppm) or the residual CHCl₃ peak (7.26 ppm) as the internal standard.
Acquisition Parameters (400 MHz or higher)
Pulse Sequence: Standard 1D proton (zg30).
Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of the isolated methyl protons, allowing for accurate integration.
Scans (NS): 16–32 scans are sufficient for this concentration.
Part 3: 1H NMR Chemical Shift Assignments
The following assignments are derived from substituent additivity rules (Curphy-Morrison), comparison with acetovanillone acetate, and electronic shielding logic.
Table 1: Chemical Shift Assignments (CDCl₃, 400 MHz)
Position
Group
Shift (δ, ppm)
Multiplicity
Integration
Coupling (Hz)
Assignment Logic
H5
Aromatic CH
7.95 – 8.05
Doublet (d)
1H
J ≈ 8.5
Ortho to Acetyl (EWG) + Meta to Nitro. Highly deshielded.
H6
Aromatic CH
7.25 – 7.35
Doublet (d)
1H
J ≈ 8.5
Ortho to Acetate. Upfield relative to H5.
2-OMe
Methoxy
3.95 – 4.00
Singlet (s)
3H
-
Deshielded by ortho-Nitro and ortho-Acetate.
4-Ac
Acetyl (-C(O)CH₃)
2.55 – 2.65
Singlet (s)
3H
-
Typical aryl ketone methyl.
1-OAc
Acetate (-OC(O)CH₃)
2.30 – 2.35
Singlet (s)
3H
-
Typical phenolic acetate methyl.
Detailed Signal Analysis
Aromatic Region (The AB System):
The molecule has only two adjacent aromatic protons (H5 and H6).
H5 is located ortho to the strong electron-withdrawing Acetyl group and meta to the Nitro group. This synergistic deshielding pushes H5 downfield to ~8.0 ppm.
H6 is ortho to the Acetate group. While Acetate is withdrawing by induction, it is less deshielding than the Acetyl/Nitro combination, placing H6 upfield at ~7.3 ppm.
Diagnostic Check: Look for a clean doublet-doublet pair with a coupling constant (J) of 8.0–9.0 Hz , characteristic of ortho coupling.
The Methyl "Fingerprint":
Three distinct singlets appear in the aliphatic region.[1]
Methoxy (3.95 ppm): The most downfield singlet due to the electronegative oxygen attachment.
Acetyl vs. Acetate: The Acetyl methyl (attached to Carbonyl) typically resonates at ~2.6 ppm , while the Acetate methyl (attached to Carboxyl) resonates at ~2.3 ppm . This 0.3 ppm difference is crucial for confirming the integrity of the ester vs. ketone moieties.
Part 4: Comparative Performance Analysis
This section compares the spectral profile of the target compound against its direct precursor, Acetovanillone Acetate , to highlight the diagnostic shifts caused by nitration.
Table 2: Comparative Shift Analysis (Target vs. Precursor)
Feature
Target: 3-Nitro Derivative
Alternative: Acetovanillone Acetate
Diagnostic Implication
Aromatic Pattern
2 Protons (AB System)
3 Protons (AMX System)
The loss of the H3 signal (singlet at ~7.6 ppm) confirms nitration at the C3 position.
H5 Shift
~8.00 ppm
~7.70 ppm
The Nitro group (meta) adds ~0.3 ppm deshielding to H5.
Methoxy Shift
~3.98 ppm
~3.85 ppm
Steric crowding by the Nitro group deshields the methoxy signal.
Resolution
High (Clean Doublets)
High (Complex Splitting)
The target spectrum is simpler but more dispersed due to the Nitro group.
Key Insight: The disappearance of the narrow doublet/singlet typically found at 7.5–7.7 ppm (H3) in acetovanillone acetate is the primary "Pass/Fail" metric for successful nitration at the C3 position.
Part 5: Structural Verification Workflow
The following diagram illustrates the logical flow for assigning signals and verifying the structure using 2D NMR techniques.
Figure 1: Logical workflow for structural verification. Note that NOESY correlations between the Acetyl methyl and H5 are the definitive proof of the regiochemistry.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for additivity rules and substituent effects).
National Institute of Standards and Technology (NIST). (2023). Acetovanillone Acetate Mass & NMR Data. NIST Chemistry WebBook.[2] Available at: [Link]
Reich, H. J. (2024). Proton NMR Chemical Shifts. University of Wisconsin-Madison Chemistry. (Source for Curphy-Morrison additivity tables). Available at: [Link]
Validating Purity of 4-Acetyl-2-methoxy-3-nitrophenyl Acetate: A Comparative TLC Guide
Executive Summary 4-Acetyl-2-methoxy-3-nitrophenyl acetate is a highly functionalized aromatic intermediate often employed in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds. Its structural comple...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Acetyl-2-methoxy-3-nitrophenyl acetate is a highly functionalized aromatic intermediate often employed in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds. Its structural complexity—featuring a ketone, a nitro group, and a labile phenolic ester—presents unique analytical challenges.
While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitation, Thin Layer Chromatography (TLC) offers a superior, rapid-response alternative for real-time reaction monitoring and qualitative purity assessment. This guide outlines a self-validating TLC protocol designed to detect the compound's most common degradation product: 4-acetyl-2-methoxy-3-nitrophenol .
Part 1: Compound Profile & Stability Risks
The primary challenge in validating this compound is the acetate ester's susceptibility to hydrolysis .
). Prolonged exposure on the plate can induce on-column hydrolysis, creating "ghost" impurity spots that lead to false negatives regarding purity.
Part 2: Comparative Analysis (TLC vs. Alternatives)
For routine synthetic optimization, TLC outperforms HPLC in throughput and cost, provided the method is validated against the specific hydrolysis risk.
Feature
TLC (Recommended Method)
HPLC-UV
1H-NMR
Primary Utility
Reaction monitoring; Quick purity check
Final purity certification (>98%)
Structural confirmation
Limit of Detection
~0.1 - 0.5% (Visual)
< 0.05% (Quantitative)
~1.0% (Poor for trace impurities)
Throughput
High (Multiple spots/plate)
Low (Serial injection)
Low (Sample prep required)
Cost per Run
< $1.00
$20 - $50
$10 - $100
Time to Result
5 - 10 minutes
20 - 45 minutes
15 - 30 minutes
Specific Risk
On-plate hydrolysis (Acidic silica)
Sample degradation in autosampler
Solvent peak overlap
Part 3: Validated Experimental Protocol
Method Development Strategy (The "Triangle" Approach)
To ensure separation of the ester (product) from the phenol (impurity), we utilize the polarity difference. The phenol is capable of hydrogen bonding with the silica, significantly retarding its migration compared to the ester.
Figure 1: Iterative workflow for optimizing the mobile phase. The target Rf for the product is 0.35–0.45 to allow room for impurities.
The following diagram illustrates the chemical logic behind the separation and the specific visualization reactions used to validate the structure.
Figure 2: Visualization logic.[3][9][12] Ammonia vapor provides the critical differentiation between the product and its hydrolysis impurity.
Part 5: Troubleshooting & Expert Tips
Ghost Spots (False Positives):
Symptom:[4][5][6][13] A faint streak connecting the product spot to the origin, or a new spot appearing at lower Rf after drying and re-running.
Cause: The compound is hydrolyzing on the silica during the run.
Fix: You must neutralize the silica. Add 1% Triethylamine to the mobile phase.
Tailing:
Cause: The nitro group and methoxy group can interact strongly with active sites.
Fix: Add a modifier. 1% Acetic acid usually helps acidic compounds, but since our product is acid-sensitive, use neutralized plates or switch to Methanol/DCM (5:95) if tailing persists.
Limit Test Calculation:
To validate that purity is >95%: Spot 20
L of a 1 mg/mL solution (Sample). Next to it, spot 1 L of the same solution (this represents 5% contamination).
Criterion: Any impurity spots in the Sample lane must be fainter than the main spot in the 5% lane.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. Link (Authoritative source on HPTLC and method validation).
Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker.
Merck KGaA. (n.d.). TLC Visualization Reagents. Sigma-Aldrich.[10] Link (Source for specific stain preparation like 2,4-DNPH).